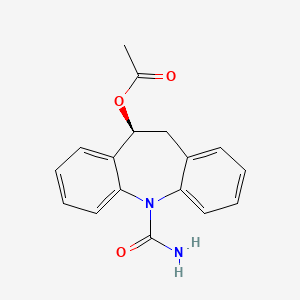
Eslicarbazepine acetate
Übersicht
Beschreibung
Eslicarbazepine acetate (ESL) is an anticonvulsant medication approved for use in Europe and the United States as monotherapy or as additional therapy for partial-onset seizures epilepsy . It behaves as a prodrug to (S)-(+)-licarbazepine . Their mechanisms of action are identical . It is known to block the voltage-gated sodium channels that stabilize the hyperexcited nerve cells in the brain .
Synthesis Analysis
Eslicarbazepine (S-licarbazepine) has been prepared in one step from its racemic form RS-licarbazepine via lipase-catalyzed kinetic resolution . A whole-cell mediated asymmetric reduction of oxcarbazepine to S-licarbazepine, a key intermediate in the synthesis of Eslicarbazepine acetate, was achieved using the yeast strain Pichia methanolica .Molecular Structure Analysis
The molecular formula of Eslicarbazepine acetate is C17H16N2O3 . Its molecular weight is 296.32 .Chemical Reactions Analysis
Eslicarbazepine acetate is a weak enzyme inducer and it inhibits cytochrome P450 2C19 . It affects a smaller assortment of enzymes than carbamazepine .Physical And Chemical Properties Analysis
Eslicarbazepine acetate appears as a solid . Its melting point is 183-185°C . It is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen
Treatment of Epilepsy
ESL is a third-generation antiepileptic drug used as monotherapy for adults with newly diagnosed epilepsy and as adjunctive therapy for the treatment of partial seizures . It has shown effectiveness in reducing audiogenic reflex seizures in the Genetic Audiogenic Seizures Hamster from Salamanca (GASH/Sal) model of epilepsy .
Adjunctive Therapy in Clinical Trials
The efficacy and safety/tolerability of ESL as an adjunctive therapy have been established in a comprehensive Phase III program . It has demonstrated improvements in health-related quality of life in both randomized clinical trials and open studies .
Treatment in Elderly Patients
ESL has been shown to be usually well tolerated and efficacious when used in the adjunctive setting in elderly patients .
Monotherapy or Adjunctive Therapy
ESL is approved in Europe as adjunctive therapy in adults with focal-onset seizures, with or without secondary generalization . In the USA, it is approved for the treatment of focal-onset seizures as monotherapy or adjunctive therapy .
Treatment of Trigeminal Neuralgia
Like oxcarbazepine, ESL has potential uses for the treatment of trigeminal neuralgia .
Interaction with Warfarin
ESL at the 1,200 mg daily dose decreases plasma exposure to S-warfarin by 23%, without significant effects on the R-warfarin pharmacokinetics or coagulation . However, due to inter-individual variability in the interaction, it is advisable to carefully monitor the international normalized ratio during the first weeks after initiation or ending concomitant treatment of warfarin and ESL .
Wirkmechanismus
Target of Action
Eslicarbazepine acetate (ESL) is an anticonvulsant medication that primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and conduction of action potentials in neurons, which are fundamental to the functioning of the nervous system .
Mode of Action
ESL is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body . This prevents their return to the activated state, during which seizure activity can occur .
Biochemical Pathways
The primary biochemical pathway affected by ESL involves the modulation of voltage-gated sodium channels . By stabilizing the inactivated state of these channels, ESL reduces the ability of neurons to reach the threshold potential necessary for action potential generation . This effectively reduces the excitability of neurons, thereby suppressing seizure activity .
Pharmacokinetics
ESL exhibits favorable pharmacokinetic properties. It is rapidly and extensively metabolized to its major active metabolite, eslicarbazepine, via hydrolytic first-pass metabolism . Eslicarbazepine corresponds to about 92% of systemic exposure . The drug displays linear kinetics at doses of 400 mg to 1200 mg/day . ESL is predominantly eliminated by renal excretion, with 91% of the drug recovered in urine following an oral dose . The plasma elimination half-life of ESL is less than 2 hours, while the half-life values for eslicarbazepine are 10–20 hours .
Result of Action
The molecular and cellular effects of ESL’s action primarily involve the reduction of neuronal excitability. By inhibiting the activity of voltage-gated sodium channels, ESL suppresses the generation of action potentials in neurons . This results in a decrease in the frequency and severity of seizures in patients with epilepsy .
Action Environment
The action, efficacy, and stability of ESL can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs (AEDs) can affect the pharmacokinetics and pharmacodynamics of ESL . Several AEDs can induce enzymes that metabolize ESL, potentially leading to decreased plasma concentrations of eslicarbazepine . Therefore, the therapeutic efficacy of ESL may be affected by the concomitant use of other AEDs .
Safety and Hazards
Eigenschaften
IUPAC Name |
[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIALRBLEEWJACW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178308 | |
| Record name | Eslicarbazepine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water solubility of eslicarbazepine acetate is low at less than 1 mg/mL including at different pH values. Its main metabolite eslicarbazepine has a greater water solubility of 4.2 mg/mL. | |
| Record name | Eslicarbazepine acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Eslicarbazepine acetate is converted to the active metabolite eslicarbazepine which carries out its anticonvulsant activity. The exact mechanism of action is unknown, but it is thought to involve the inhibition of voltage-gated sodium channels. In in vitro electrophysiological studies, eslicarbazepine was shown to inhibit repeated neuronal firing by stabilizing the inactivated state of voltage-gated sodium channels and preventing their return to the activated state. In vitro studies also showed eslicarbazepine inhibiting T-type calcium channels, which likely also has a role in anticonvulsant activity. | |
| Record name | Eslicarbazepine acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Eslicarbazepine acetate | |
CAS RN |
236395-14-5 | |
| Record name | Eslicarbazepine acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236395-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eslicarbazepine acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236395145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eslicarbazepine acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eslicarbazepine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(-)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESLICARBAZEPINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEA68ZVB2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Eslicarbazepine acetate itself is a prodrug, meaning it is inactive until metabolized in the body. Its major active metabolite, Eslicarbazepine, exerts its antiepileptic effects primarily by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs) []. This prevents the channels from returning to their active state, thereby inhibiting the repetitive firing of neurons that underlies epileptic seizures.
A: Yes, research suggests that ESL exhibits maintained use-dependent blocking effects in both human and experimental epilepsy models. Furthermore, it demonstrates significant add-on effects when used with Carbamazepine in human epilepsy [].
A: Studies have shown that ESL also inhibits Cav3.2 T-type Ca2+ channels. These channels are thought to play a crucial role in the process of epileptogenesis, which is the development of epilepsy [].
ANone: Eslicarbazepine acetate has the molecular formula C18H18N2O3 and a molecular weight of 310.34 g/mol.
A: Yes, various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC) have been used to characterize ESL and its formulations [, , ]. These techniques provide information about the drug's structural properties, crystallinity, and thermal behavior.
ANone: Eslicarbazepine acetate is not known to possess catalytic properties and is not used for catalytic applications. Its primary function is as a pharmaceutical drug.
A: Yes, computational studies, including molecular docking simulations, have been employed to investigate the interactions of ESL with its molecular targets, such as VGSCs and BACE1 []. These studies can provide insights into the binding affinities and molecular mechanisms of action.
A: ESL shares structural similarities with other dibenzazepine antiepileptic drugs like Carbamazepine and Oxcarbazepine. The S (+) enantiomer of licarbazepine, the active metabolite of ESL, is thought to be responsible for its enhanced efficacy and reduced side effects compared to the racemic mixture found in Oxcarbazepine []. The absence of the 10,11-epoxide group in ESL, unlike Carbamazepine, contributes to its lower drug interaction potential and improved neurological tolerability [].
A: Researchers have investigated various formulation strategies for ESL, including tablet formulations [, ], oral suspensions [, ], and formulations suitable for delivery via enteral feeding tubes []. These formulations aim to optimize drug solubility, dissolution rate, and bioavailability.
A: Studies indicate that ESL oral suspensions prepared with specific vehicles, such as a 50:50 v/v mixture of Ora-Sweet or Ora-Sweet SF with Ora-Plus, demonstrate good stability for up to two months when stored at room temperature or under refrigeration [, ].
ANone: Information about specific SHE regulations related to ESL research and manufacturing is not directly addressed in the provided research papers.
A: ESL is rapidly and extensively metabolized in the liver, primarily by esterases, into its major active metabolite, Eslicarbazepine (S-licarbazepine) [, , , ]. Minor metabolic pathways include oxidation to Oxcarbazepine and formation of R-licarbazepine [].
A: Studies indicate that food does not significantly impact the pharmacokinetics of ESL, making it convenient for once-daily dosing [, , ].
A: Research has identified that the enzyme AADAC plays a significant role in the hydrolysis of ESL to its active metabolite Eslicarbazepine in the human liver and intestines []. Notably, genetic variations (polymorphisms) in the AADAC gene can influence enzyme activity and potentially impact drug response [].
A: Yes, numerous clinical trials have demonstrated the efficacy of ESL as adjunctive therapy in adults with refractory focal-onset seizures. Significant reductions in seizure frequency and improved responder rates were observed compared to placebo, particularly at doses of 800mg and 1200mg once daily [, , , , , ].
A: Clinical trials have shown promising results for ESL monotherapy in adults with newly diagnosed focal-onset seizures, demonstrating good tolerability and effectiveness over the long term [, ]. Additionally, patients transitioning from controlled-release Carbamazepine monotherapy to ESL monotherapy showed comparable efficacy and safety profiles [].
A: Preliminary research suggests that ESL might hold promise in treating other neurological disorders, such as neuropathic pain, including diabetic neuropathic pain and postherpetic neuralgia. This is based on its similarities in structure and mechanism of action to Carbamazepine and Oxcarbazepine, which are known to be effective in these conditions [].
ANone: The provided research papers do not extensively discuss specific resistance mechanisms to ESL or cross-resistance with other antiepileptic drugs.
ANone: Information regarding the toxicology and safety profile of ESL is not included in this scientific Q&A, as the focus is on the scientific aspects of the compound.
ANone: The provided research papers primarily focus on conventional oral administration of ESL. Targeted drug delivery approaches are not discussed within the scope of these studies.
ANone: The provided research papers do not mention any specific biomarkers associated with ESL treatment response or adverse effects.
A: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) is commonly used for the quantification of ESL and its metabolites in biological samples, particularly plasma [, , , ].
A: Yes, enantioselective HPLC methods utilizing chiral stationary phases, such as beta-cyclodextrin columns, are employed to separate and quantify the individual enantiomers of ESL's metabolites, particularly S-licarbazepine and R-licarbazepine [].
ANone: The provided research papers do not delve into the environmental impact or degradation pathways of ESL.
A: ESL is known to have poor aqueous solubility, which can limit its dissolution rate and, consequently, its oral bioavailability []. Therefore, various formulation strategies, such as particle size reduction and the use of solubility enhancers, have been explored to improve its dissolution characteristics and enhance its therapeutic effectiveness [].
A: Yes, studies have investigated techniques like co-grinding ESL with other compounds such as tartaric acid or citric acid to form eutectic systems []. These eutectic mixtures exhibit lower melting points and enhanced dissolution rates compared to the pure drug, leading to improved bioavailability [].
A: Several research articles highlight the development and validation of analytical methods, particularly HPLC-UV methods, for the quantification of ESL and its metabolites in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples [, , , ]. The validation processes typically involve assessing parameters such as linearity, accuracy, precision, specificity, sensitivity, and robustness to ensure the reliability and reproducibility of the analytical data [, , , ].
ANone: The specifics of quality control and assurance measures implemented during the development, manufacturing, and distribution of ESL are not elaborated upon in the provided research papers.
ANone: The provided research papers do not delve into the immunogenicity or potential for immunological responses associated with ESL.
ANone: Specific details regarding ESL's interactions with drug transporters are not discussed in the provided research papers.
A: ESL exhibits a low potential for inducing or inhibiting major drug-metabolizing enzymes, particularly cytochrome P450 enzymes [, , ]. This characteristic contributes to its favorable drug interaction profile, making it a suitable option for patients on multiple medications [, , ].
ANone: The provided research papers do not provide specific details regarding the biocompatibility or biodegradability of ESL.
A: ESL is often compared to other antiepileptic drugs, such as Carbamazepine, Oxcarbazepine, lacosamide, levetiracetam, and pregabalin, in terms of efficacy, tolerability, and safety [, , , , , ]. The choice of one drug over another is influenced by factors such as the patient's individual characteristics, seizure type, potential for drug interactions, and tolerability profile [, , , , , ].
ANone: The provided research papers do not address the aspects of recycling or waste management specific to ESL.
ANone: The research papers do not explicitly discuss specific research infrastructure or resources used in ESL studies.
A: ESL, under the brand name Zebinix®, received approval from the European Medicines Agency (EMA) in 2009 for use as adjunctive therapy in adults with partial-onset seizures [, ]. Subsequently, it gained approval from the US Food and Drug Administration (FDA) in 2013 under the brand name Aptiom™ for the same indication [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








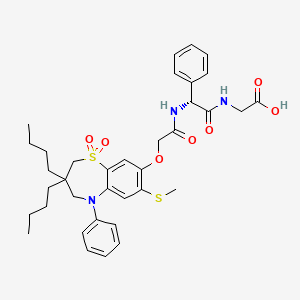


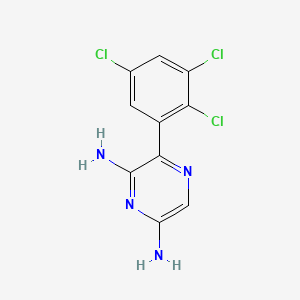
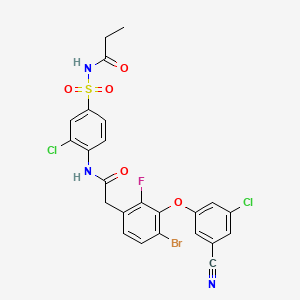

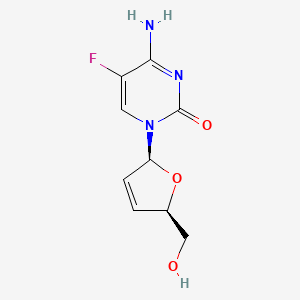
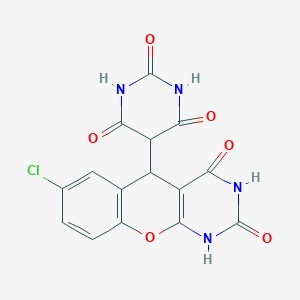
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)